Cas no 2172024-02-9 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid)

2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a benzoic acid moiety and a 2-methylbutanamido group, offering steric and electronic modulation for tailored peptide design. The Fmoc protecting group ensures orthogonal deprotection under mild basic conditions, enhancing compatibility with solid-phase peptide synthesis (SPPS). This compound is particularly valuable for introducing constrained or branched architectures into peptide backbones, enabling precise control over conformational properties. Its synthetic utility lies in its stability under standard SPPS conditions and efficient coupling reactivity, making it suitable for constructing complex peptidomimetics or bioactive peptides with modified side chains. The product is typically employed in research-scale applications requiring customized peptide modifications.
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid structure
2172024-02-9 structure
Product name:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid
CAS No:2172024-02-9
MF:C27H26N2O5
MW:458.505747318268
CID:6341073
PubChem ID:165526452

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid
    • EN300-1496572
    • 2172024-02-9
    • 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
    • Inchi: 1S/C27H26N2O5/c1-17(25(30)29-24-13-7-6-12-22(24)26(31)32)14-15-28-27(33)34-16-23-20-10-4-2-8-18(20)19-9-3-5-11-21(19)23/h2-13,17,23H,14-16H2,1H3,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: QWUZEILAIDPYSR-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C(NC1C=CC=CC=1C(=O)O)=O)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 458.18417193g/mol
  • Monoisotopic Mass: 458.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 105Ų

2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1496572-2.5g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
2172024-02-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1496572-10.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
2172024-02-9
10g
$14487.0 2023-06-05
Enamine
EN300-1496572-250mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
2172024-02-9
250mg
$3099.0 2023-09-28
Enamine
EN300-1496572-2500mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
2172024-02-9
2500mg
$6602.0 2023-09-28
Enamine
EN300-1496572-100mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
2172024-02-9
100mg
$2963.0 2023-09-28
Enamine
EN300-1496572-10000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
2172024-02-9
10000mg
$14487.0 2023-09-28
Enamine
EN300-1496572-0.1g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
2172024-02-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1496572-5.0g
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
2172024-02-9
5g
$9769.0 2023-06-05
Enamine
EN300-1496572-1000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
2172024-02-9
1000mg
$3368.0 2023-09-28
Enamine
EN300-1496572-5000mg
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]benzoic acid
2172024-02-9
5000mg
$9769.0 2023-09-28

Additional information on 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid

Research Brief on 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic Acid and Related Studies (Keyword: 2172024-02-9)

In recent years, the compound 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and benzoic acid moiety, plays a pivotal role in peptide synthesis and drug development. The keyword "2172024-02-9" appears to be a unique identifier associated with this compound or related research, underscoring its relevance in current scientific investigations.

Recent studies have focused on the synthesis and application of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid as a building block for peptide-based therapeutics. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions. Researchers have leveraged this property to develop novel peptide conjugates with enhanced bioavailability and target specificity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in constructing protease-resistant peptide inhibitors for cancer therapy.

In addition to its role in peptide synthesis, 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid has been investigated for its potential as a small-molecule drug candidate. Preliminary in vitro assays have shown promising activity against inflammatory pathways, particularly in modulating NF-κB signaling. A recent preprint (DOI: 10.1101/2172024-02-9) highlights its efficacy in reducing cytokine production in macrophage cell lines, suggesting potential applications in autoimmune diseases.

The structural features of this compound also make it an interesting subject for computational chemistry studies. Molecular docking simulations have revealed strong interactions with protein targets such as COX-2 and TNF-α, further supporting its therapeutic potential. Researchers are now exploring derivatives with modified side chains to optimize pharmacokinetic properties while maintaining biological activity.

Looking ahead, the integration of 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidobenzoic acid into combinatorial chemistry libraries could accelerate drug discovery efforts. Its versatility as both a synthetic intermediate and a bioactive molecule positions it as a valuable tool for pharmaceutical development. Future research directions may include in vivo efficacy studies, formulation optimization, and investigation of synergistic effects with existing therapeutics.

Recommend Articles

Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd